3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Description
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Its structure includes a 4-bromophenyl group at position 6, a trifluoromethyl group at position 4, and a cyano substituent at position 2. The amino group at position 3 enhances its reactivity for further derivatization.
Properties
IUPAC Name |
3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrF3N3S/c16-8-3-1-7(2-4-8)10-5-9(15(17,18)19)12-13(21)11(6-20)23-14(12)22-10/h1-5H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMHCGCYRFOPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (CAS No. 610259-29-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C15H7BrF3N3S
- Molecular Weight : 398.2 g/mol
- Boiling Point : 565.3 ± 50.0 °C (Predicted)
- Density : 1.77 ± 0.1 g/cm³ (Predicted)
- pKa : 0.12 ± 0.40 (Predicted)
The biological activity of this compound has been attributed to its ability to interact with various biochemical targets:
-
Inhibition of Enzymes : Research indicates that the compound may inhibit key enzymes involved in metabolic pathways, including:
- Cholinesterases : Potentially affecting neurotransmitter levels.
- Cyclooxygenases (COX) : Implicated in inflammation processes.
- Lipoxygenases : Involved in leukotriene biosynthesis.
-
Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including:
- E. coli
- S. aureus
- S. agalactiae
Biological Activity Data Table
Study on Enzyme Inhibition
A study assessed the inhibitory effects of various derivatives of thieno[2,3-b]pyridine compounds on cholinesterase enzymes. The results indicated that the trifluoromethyl substituent significantly enhanced enzyme inhibition compared to other structural modifications.
Antimicrobial Efficacy
In a comparative analysis of thieno[2,3-b]pyridine derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated notable activity against S. aureus and E. coli, suggesting potential for development as an antimicrobial agent.
Scientific Research Applications
Structural Information
- IUPAC Name : 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
- Molecular Formula : C21H11BrF4N2S
- Molecular Weight : 495.287 g/mol
- CAS Number : 618383-53-2
Physical Properties
The compound exhibits significant thermal stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its biological activities. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit potent antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of multidrug-resistant bacteria, which is critical in addressing global health challenges related to antibiotic resistance .
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial efficacy of various thieno[2,3-b]pyridine derivatives, including the target compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Catalysis
The compound serves as a catalyst in various organic reactions, particularly in Suzuki-Miyaura coupling reactions. The presence of nitrogen and sulfur heteroatoms enhances its reactivity and selectivity in forming biaryl compounds.
Reaction Mechanism Overview
In Suzuki coupling reactions, the compound acts as a ligand for palladium catalysts, facilitating the cross-coupling of aryl halides with boronic acids to form biphenyl compounds. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Materials Science
Due to its unique electronic properties, the compound is being explored for use in organic electronic devices. Its ability to act as a semiconductor can be advantageous in developing organic light-emitting diodes (OLEDs) and photovoltaic cells.
Potential Applications
- Organic Light Emitting Diodes (OLEDs) : The incorporation of thieno[2,3-b]pyridine derivatives into OLEDs could enhance device performance due to improved charge transport properties.
- Photovoltaics : The compound's electronic properties may also contribute to increased efficiency in solar cells by facilitating charge separation and transport .
| Compound Name | Activity Type | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 15 | |
| Compound B | Antifungal | 12 | |
| Target Compound | Antimicrobial | 14 |
Table 2: Catalytic Applications
Chemical Reactions Analysis
Oxidative Dimerization Reactions
The thienopyridine core and amino group facilitate oxidative coupling under specific conditions. For example:
-
Hypochlorite-Mediated Dimerization :
Similar 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo oxidative dimerization in the presence of aqueous NaOCl, forming polycyclic products via cleavage of N–H and C=C bonds. This reaction is solvent-dependent, with ethanol favoring dimerization (yields: 28–70%) . For the carbonitrile analog, analogous reactivity is plausible, though the electron-withdrawing cyano group may alter regioselectivity.
| Reaction Conditions | Hypothesized Products | Key Mechanistic Steps |
|---|---|---|
| NaOCl in EtOH/H<sub>2</sub>O | Dimeric spirocyclic structures | Electrophilic Cl<sup>+</sup> attack, radical coupling |
Nucleophilic Substitution at the Cyano Group
The carbonitrile group (-CN) is reactive toward nucleophiles:
-
Hydrolysis :
Under acidic or basic conditions, the cyano group may hydrolyze to a carboxylic acid or amide. For example, 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (a related compound) is commercially available , suggesting feasible hydrolysis pathways. -
Reduction :
Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) could reduce -CN to -CH<sub>2</sub>NH<sub>2</sub>, though steric hindrance from the trifluoromethyl and bromophenyl groups may limit efficiency.
Functionalization of the Amino Group
The primary amine at position 3 participates in condensation and acylation reactions:
-
Schiff Base Formation :
Reaction with aldehydes (e.g., p-nitrobenzaldehyde) generates imine derivatives . -
Acylation :
Treatment with acyl chlorides (e.g., benzoyl chloride) yields amides. For example, 3-amino-thieno[2,3-b]pyridine-2-carboxamides are precursors to kinase inhibitors .
Cross-Coupling at the Bromophenyl Substituent
The 4-bromophenyl group enables transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Reaction :
Palladium-catalyzed coupling with aryl boronic acids could replace the bromine with other aryl groups, modifying the compound’s electronic and steric properties .
| Catalyst System | Substrate | Yield Range |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Aryl boronic acids | 60–85% (hypothesized) |
Electrophilic Aromatic Substitution
The electron-rich thienopyridine core may undergo halogenation or nitration, though the trifluoromethyl group’s electron-withdrawing effect could deactivate the ring.
Heterocycle Formation
Key Challenges and Limitations
Comparison with Similar Compounds
Key Observations :
- The bromophenyl group increases molecular weight and may enhance lipophilicity compared to phenyl or chlorophenyl analogues.
- Substituents like benzofuran-2-yl (6c) introduce additional heteroatoms, altering electronic properties .
Analogues with Carboxamide vs. Carbonitrile Functional Groups
Replacing the cyano group at position 2 with a carboxamide moiety significantly impacts solubility and hydrogen-bonding capacity:
Key Observations :
- Carboxamide derivatives exhibit higher melting points due to intermolecular hydrogen bonding .
- The cyano group in the target compound may enhance stability under acidic conditions compared to carboxamides .
Analogues with Trifluoromethyl vs. Methyl Substituents
The trifluoromethyl group at position 4 contributes to electron-withdrawing effects, contrasting with methyl-substituted analogues:
Q & A
Q. What are the established synthetic routes for 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with p-bromoacetophenone and involving cyclocondensation with ethyl cyanoacetate, ammonium acetate, and a trifluoromethyl-containing aldehyde in ethanol under reflux (10–20 hours). Post-reaction, the product is crystallized from DMF/ethanol (1:2) . Key optimization parameters include:
- Catalyst selection : Ammonium acetate acts as both a catalyst and nitrogen source.
- Solvent choice : Ethanol balances reactivity and solubility, while DMF aids in crystallization.
- Reflux duration : Extended reflux (15–20 hours) improves yield but risks decomposition.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- X-ray crystallography : Resolves the thieno[2,3-b]pyridine core and substituent orientations (e.g., bromophenyl and trifluoromethyl groups) .
- NMR spectroscopy : NMR confirms the trifluoromethyl group’s presence, while NMR identifies aromatic protons and amino signals .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 468.02) .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings suggest kinase inhibition and antiproliferative activity against cancer cell lines (e.g., IC values in the micromolar range). The bromophenyl and trifluoromethyl groups enhance lipophilicity and target binding, while the amino group facilitates hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can synthetic yield and purity be improved while minimizing byproducts?
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., uncyclized intermediates or dehalogenated products) .
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 20 hours) and improves yield by 15–20% .
- Purification : Gradient column chromatography (hexane/ethyl acetate) achieves >98% purity, confirmed by HPLC .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Replace the 4-bromophenyl group with 4-chlorophenyl or 4-methoxyphenyl to assess electronic effects on activity .
- Trifluoromethyl substitution : Compare activity with methyl or cyano analogs to evaluate steric and electronic contributions .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with kinase ATP-binding pockets .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Simulate binding stability with EGFR or VEGFR-2 over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
- Free-energy calculations : MM-PBSA methods quantify binding affinity differences between analogs (e.g., ΔG = -42.5 kcal/mol for bromophenyl vs. -38.2 kcal/mol for chlorophenyl) .
Data Contradictions and Resolution
- Spectral inconsistencies : Discrepancies in NMR aromatic proton shifts (e.g., 7.45 ppm vs. 7.52 ppm) may arise from solvent polarity (CDCl vs. DMSO-d). Standardize solvent systems for comparisons .
- Biological variability : IC differences across cell lines (e.g., HCT-116 vs. MCF-7) highlight the need for standardized assay protocols (e.g., MTT vs. SRB methods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
